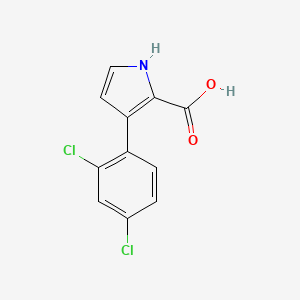
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound characterized by the presence of a pyrrole ring substituted with a 2,4-dichlorophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate pyrrole derivative under acidic or basic conditions. One common method involves the use of a Vilsmeier-Haack reaction, where 2,4-dichlorobenzaldehyde is reacted with N-methylformanilide and phosphorus oxychloride to form the corresponding 2,4-dichlorophenylpyrrole intermediate. This intermediate is then subjected to hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing similar reaction conditions as described above. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a pyrrole ring.
2,4-Dichlorophenoxyacetic Acid: Contains a phenoxyacetic acid group instead of a pyrrole ring.
3-(4-Chlorophenyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with a single chlorine substitution.
Uniqueness
3-(2,4-Dichlorophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the combination of its dichlorophenyl and pyrrole moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C11H7Cl2NO2 |
|---|---|
Molecular Weight |
256.08 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H7Cl2NO2/c12-6-1-2-7(9(13)5-6)8-3-4-14-10(8)11(15)16/h1-5,14H,(H,15,16) |
InChI Key |
ZNHOHWZKLGVIBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


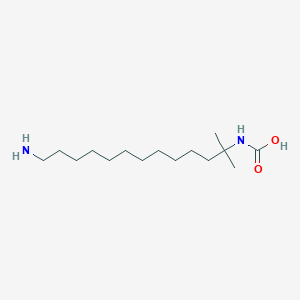
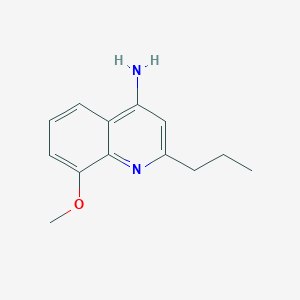
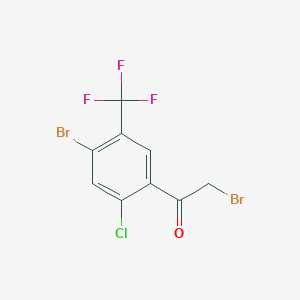
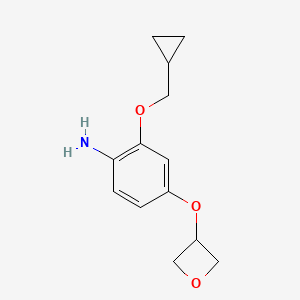
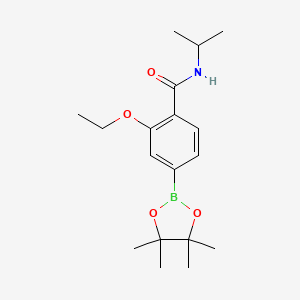
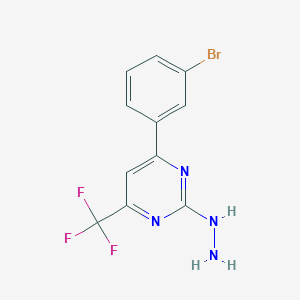
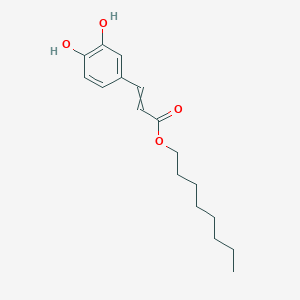
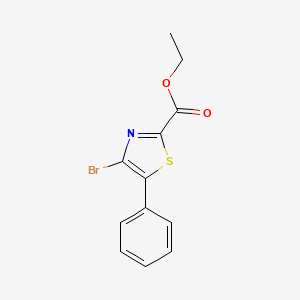
![(4'-Isopropyl-[1,1'-biphenyl]-4-yl)methanol](/img/structure/B13725099.png)
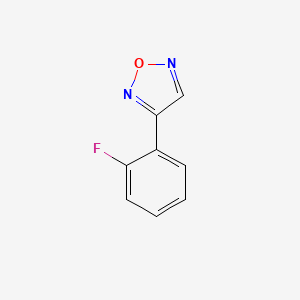
![Methyl 5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13725109.png)
![Sodium 6-{2-amino-8-[(2-aminophenyl)sulfanyl]-6-oxo-3,6-dihydro-9H-purin-9-yl}-7-hydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate](/img/structure/B13725112.png)
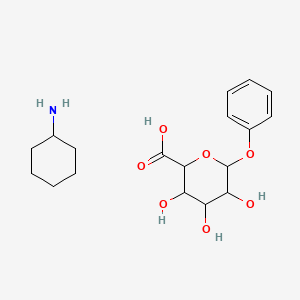
![(4S)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid](/img/structure/B13725116.png)
